molecular formula C20H17Cl2NO B1393915 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-21-7

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No. B1393915
M. Wt: 358.3 g/mol
InChI Key: XYVQIYYMOQMQNI-UHFFFAOYSA-N
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Description

The compound “2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline core (a heterocyclic aromatic organic compound), a tert-butylphenyl group (an aromatic ring with a tert-butyl substituent), and a carbonyl chloride group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution, a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile .

Scientific Research Applications

  • Chiral Ligand Synthesis and Complex Formation : The synthesis of new chiral ligands based on 8-chloroquinoline has been explored. These ligands have been used to form complexes with rhodium(I), palladium(II), and platinum(II), showing potential in catalysis and material science applications (Franciò et al., 1999).

  • Suzuki-Miyaura Coupling : Research has demonstrated the use of phosphine ligands in palladium charcoal-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines, which is an important reaction in organic synthesis (Tagata & Nishida, 2003).

  • Stille and Heck Reactions : Highly active palladium-phosphinous acid catalysts have been employed in Stille and Heck reactions with chloroquinolines, demonstrating their efficiency in synthesizing various quinoline derivatives (Wolf & Lerebours, 2003).

  • Synthesis of Photoluminescent Materials : Studies have investigated the synthesis of derivatives like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which may contribute to the development of antitumor agents and photoluminescent materials (Li et al., 2013).

  • Organic Synthesis and Reactivity Studies : Research has delved into the chlorination of chloroquinoline derivatives, providing insights into the reactivity and potential applications in organic synthesis (Cziáky, 1991).

  • Formation of Luminescent Dyes for OLEDs : The synthesis of luminescent dyes based on modifications of quinoline derivatives has been researched, showing potential in the development of organic light-emitting diodes (OLEDs) (Chang & Chow, 2011).

  • Fluorescence Derivatization for High-Performance Liquid Chromatography : Quinoline derivatives have been used as sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, enhancing analytical capabilities (Yoshida et al., 1992).

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(22)24)15-10-14(21)8-9-17(15)23-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQIYYMOQMQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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